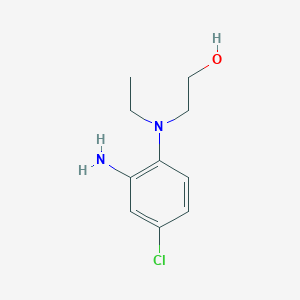

2-((2-Amino-4-chlorophenyl)(ethyl)amino)ethanol

CAS No.: 1179262-18-0

Cat. No.: VC2560953

Molecular Formula: C10H15ClN2O

Molecular Weight: 214.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1179262-18-0 |

|---|---|

| Molecular Formula | C10H15ClN2O |

| Molecular Weight | 214.69 g/mol |

| IUPAC Name | 2-(2-amino-4-chloro-N-ethylanilino)ethanol |

| Standard InChI | InChI=1S/C10H15ClN2O/c1-2-13(5-6-14)10-4-3-8(11)7-9(10)12/h3-4,7,14H,2,5-6,12H2,1H3 |

| Standard InChI Key | LNTNTWKRTLYMDT-UHFFFAOYSA-N |

| SMILES | CCN(CCO)C1=C(C=C(C=C1)Cl)N |

| Canonical SMILES | CCN(CCO)C1=C(C=C(C=C1)Cl)N |

Introduction

Chemical Identity and Fundamental Structure

Molecular Identification

2-((2-Amino-4-chlorophenyl)(ethyl)amino)ethanol is a secondary amine derivative featuring a chlorinated phenyl ring with an amino substituent. This compound is precisely identified by its CAS registry number 1179262-18-0, which serves as its unique identifier in chemical databases and literature. The compound contains multiple functional groups that contribute to its chemical behavior, including an amino group, a secondary amine linkage, a hydroxyl group, and a chlorine substituent on an aromatic ring.

Structural Composition

The molecular formula of 2-((2-Amino-4-chlorophenyl)(ethyl)amino)ethanol is C₁₀H₁₅ClN₂O, indicating its composition of 10 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom. With a molecular weight of 214.69 g/mol, it falls within the low molecular weight range of organic compounds, which often exhibit favorable properties for various applications including potential pharmaceutical use.

The structure features a 4-chloroaniline skeleton with N-ethyl and N-(2-hydroxyethyl) substituents at the 2-position. This arrangement creates a molecule with multiple reactive sites and potential for hydrogen bonding, which significantly influences its physical properties and chemical reactivity patterns.

Physicochemical Properties

Structural Identifiers and Representations

The compound can be represented through various notation systems that provide insights into its structural arrangement:

Table 1: Structural Identifiers of 2-((2-Amino-4-chlorophenyl)(ethyl)amino)ethanol

| Identifier Type | Notation |

|---|---|

| IUPAC Name | 2-(2-amino-4-chloro-N-ethylanilino)ethanol |

| Standard InChI | InChI=1S/C10H15ClN2O/c1-2-13(5-6-14)10-4-3-8(11)7-9(10)12/h3-4,7,14H,2,5-6,12H2,1H3 |

| Standard InChIKey | LNTNTWKRTLYMDT-UHFFFAOYSA-N |

| SMILES | CCN(CCO)C1=C(C=C(C=C1)Cl)N |

| Canonical SMILES | CCN(CCO)C1=C(C=C(C=C1)Cl)N |

| PubChem Compound ID | 56828933 |

These notations allow for unambiguous identification and facilitate computational analysis of the compound's properties.

Structural Analysis and Chemical Reactivity

Functional Group Analysis

2-((2-Amino-4-chlorophenyl)(ethyl)amino)ethanol contains several important functional groups that determine its chemical behavior:

-

Primary aromatic amine (-NH₂): Typically weakly basic, capable of nucleophilic reactions, and participation in various coupling reactions.

-

Secondary amine linkage (-N(Et)-): More nucleophilic than the aromatic amine, this group can participate in alkylation, acylation, and other nucleophilic substitution reactions.

-

Primary alcohol (-CH₂OH): Capable of oxidation, esterification, and other typical alcohol reactions.

-

Chloro substituent (Cl-): Provides a site for potential nucleophilic aromatic substitution reactions under appropriate conditions.

The interplay between these functional groups creates a chemically versatile molecule with multiple reactive sites that could be exploited in synthetic applications.

Electronic and Steric Considerations

The electron-donating nature of the amino group and the electron-withdrawing character of the chloro substituent create an interesting electronic distribution across the aromatic ring. This electronic arrangement, coupled with the steric influence of the N-ethyl and N-(2-hydroxyethyl) groups, likely affects the reactivity profile of the molecule, particularly with respect to electrophilic and nucleophilic aromatic substitution reactions.

Analytical Characterization

Chromatographic Behavior

The compound's moderate polarity, resulting from its mixed functional group composition, would likely make it amenable to analysis by various chromatographic techniques, including HPLC, GC-MS (following derivatization), and TLC. These methods could be employed for purity determination and separation from structural analogs or synthetic impurities.

Structure-Property Relationships

Structural Features Influencing Properties

The particular arrangement of functional groups in 2-((2-Amino-4-chlorophenyl)(ethyl)amino)ethanol has significant implications for its behavior:

-

The amino group at the 2-position relative to the secondary amine creates a potential for intramolecular interactions.

-

The chloro substituent at the 4-position affects the electronic distribution across the aromatic ring.

-

The hydroxyethyl group provides a hydrophilic moiety that influences solubility and potential hydrogen bonding interactions.

-

The ethyl group contributes hydrophobicity and steric bulk near the nitrogen linkage.

These structural elements collectively determine the compound's physicochemical profile and reactivity patterns.

Comparative Analysis with Related Compounds

Structural Homologs and Analogs

While the search results don't provide direct comparative information, it's worth noting that 2-((2-Amino-4-chlorophenyl)(ethyl)amino)ethanol belongs to a broader class of substituted anilines and aminophenols. Related compounds with similar structural motifs include:

-

Compounds with variations in the alkyl substituents on the secondary amine.

-

Analogs with different halogen substituents or positioning.

-

Derivatives with modified hydroxyalkyl chains.

Each structural variation would be expected to produce distinct changes in physical properties, chemical reactivity, and potential biological activities.

Future Research Directions

Knowledge Gaps and Research Opportunities

Based on the limited information available about 2-((2-Amino-4-chlorophenyl)(ethyl)amino)ethanol, several research opportunities emerge:

-

Comprehensive physical property determination through experimental approaches.

-

Investigation of synthetic routes and optimization of preparation methods.

-

Exploration of derivative compounds through functional group modifications.

-

Assessment of potential biological activities or pharmaceutical applications.

-

Detailed spectroscopic characterization to establish definitive analytical profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume